(R)-1-((2-Bromobenzyl)amino)butan-2-ol

描述

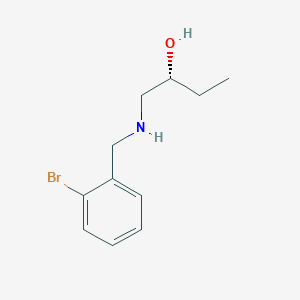

®-1-((2-Bromobenzyl)amino)butan-2-ol is a chiral compound with a molecular formula of C11H16BrNO It is characterized by the presence of a bromobenzyl group attached to an amino butanol backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((2-Bromobenzyl)amino)butan-2-ol typically involves the reaction of ®-2-bromobutane with a suitable amine under controlled conditions. One common method involves the nucleophilic substitution reaction where ®-2-bromobutane reacts with 2-bromobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-1-((2-Bromobenzyl)amino)butan-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

®-1-((2-Bromobenzyl)amino)butan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom, forming a simpler amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzylamines.

科学研究应用

Pharmaceutical Applications

Antidepressant Development

One of the primary applications of (R)-1-((2-Bromobenzyl)amino)butan-2-ol is in the synthesis of antidepressant agents. The compound is structurally related to various antidepressants, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs). Research indicates that derivatives of this compound can enhance the efficacy and selectivity of antidepressants, potentially leading to improved treatment outcomes for patients suffering from depression and anxiety disorders .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of several bioactive molecules. For example, it has been utilized in the dynamic kinetic resolution-mediated asymmetric transfer hydrogenation processes, which are crucial for producing various chiral alcohols with pharmaceutical significance. This method is noted for its high yield and selectivity, making it an attractive route for synthesizing complex organic molecules .

Mechanistic Studies

Structure-Activity Relationship Studies

this compound has been employed in structure-activity relationship (SAR) studies to understand the influence of molecular modifications on biological activity. These studies help identify key functional groups that enhance or diminish the pharmacological effects of related compounds, guiding future drug design efforts .

Therapeutic Potential

Anticancer Activity

Emerging research suggests that this compound and its derivatives may exhibit anticancer properties. For instance, modifications to the compound's structure have shown promising results in reducing cell viability in cancer cell lines, indicating potential as a chemotherapeutic agent . The incorporation of various substituents has been linked to enhanced anticancer activity, suggesting a pathway for developing new cancer treatments.

Chemical Synthesis Applications

Catalytic Reactions

The compound can be utilized as a catalyst or substrate in various chemical reactions, including metal-catalyzed processes. Its ability to participate in such reactions allows chemists to explore new synthetic pathways for creating complex organic molecules with potential applications in multiple fields .

Case Studies and Research Findings

作用机制

The mechanism of action of ®-1-((2-Bromobenzyl)amino)butan-2-ol involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability.

相似化合物的比较

Similar Compounds

®-2-Bromobutane: A simpler compound with similar reactivity but lacking the amino and hydroxyl groups.

2-Bromobenzylamine: Contains the bromobenzyl group but lacks the butanol backbone.

®-1-Aminobutan-2-ol: Similar backbone but without the bromobenzyl group.

Uniqueness

®-1-((2-Bromobenzyl)amino)butan-2-ol is unique due to the combination of the bromobenzyl group with the chiral amino butanol structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

生物活性

(R)-1-((2-Bromobenzyl)amino)butan-2-ol is a chiral compound with potential pharmacological applications. Its biological activity is of significant interest in medicinal chemistry, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves chiral resolution techniques and may include reactions such as amination and bromination. The compound's stereochemistry is crucial for its biological activity, influencing its interaction with biological targets.

Enzyme Inhibition

One area of research focuses on the compound's potential as an enzyme inhibitor. For instance, studies have shown that similar compounds exhibit inhibitory effects on carbonic anhydrase-II, an enzyme involved in various physiological processes. The structure-activity relationship (SAR) indicates that the presence of specific functional groups can enhance inhibitory potency against this enzyme. Compounds with IC50 values ranging from 13.8 µM to 35.7 µM have been documented, suggesting that this compound may exhibit comparable activity due to its structural similarities .

Anticancer Activity

The anticancer potential of this compound has been explored through its effects on various cancer cell lines. For example, modifications to related compounds have resulted in significant inhibition of tumor growth in preclinical models. The mechanism often involves the induction of apoptosis through the inhibition of Bcl-2 family proteins, which are critical regulators of cell survival .

A comparative analysis of related compounds shows varying IC50 values against different cancer cell lines, indicating that structural modifications can lead to enhanced anticancer efficacy. For instance, compounds exhibiting high binding affinities to Bcl-2 proteins demonstrate potent growth inhibition in sensitive cancer cell lines .

Case Study 1: Inhibition of Carbonic Anhydrase-II

In a study examining a series of triazole derivatives, it was found that structural features significantly influence their inhibitory activity against carbonic anhydrase-II. The presence of polar groups and specific aryl substitutions contributed to enhanced binding and inhibition . This suggests that this compound could be optimized for similar activities.

Case Study 2: Anticancer Efficacy

In another investigation into pyrrole derivatives, modifications led to improved anticancer activity against small-cell lung cancer models. The most effective compounds demonstrated IC50 values as low as 1 nM, indicating a strong potential for therapeutic use . This highlights the importance of structural optimization in enhancing the biological activity of related compounds.

Table 1: Summary of Biological Activities

| Compound | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | Carbonic Anhydrase-II | TBD | Enzyme Inhibition |

| Related Triazole Derivative | Carbonic Anhydrase-II | 13.8 - 35.7 | Enzyme Inhibition |

| Pyrrole Derivative | Bcl-2/Bcl-xL | 1 - 2 | Apoptosis Induction |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for (R)-1-((2-Bromobenzyl)amino)butan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination between 2-bromobenzaldehyde and (R)-2-aminobutan-1-ol. Key steps include:

- Catalyst Selection : Use chiral catalysts (e.g., Ru-BINAP complexes) to maintain enantiomeric purity during the reduction step .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the stereochemistry (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 4.1 ppm for hydroxyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 272.05 (CHBrNO) .

- Polarimetry : Measures specific rotation ([α]) to verify enantiomeric excess (e.g., [α] = −15° for the R-enantiomer) .

Q. What are the critical physical properties for handling this compound in the lab?

- Key Data :

- Melting Point : 38–40°C (indicative of crystalline structure) .

- Density : 1.004 g/cm³ (predicts solubility in organic solvents) .

- pKa : ~14.66 (suggests basicity of the amino group) .

Advanced Research Questions

Q. How does the 2-bromobenzyl group influence enantioselective synthesis and biological activity?

- Mechanistic Insight :

- Steric Effects : The bromine atom increases steric hindrance, requiring tailored catalysts (e.g., Pd/C with chiral ligands) for asymmetric synthesis .

- Biological Interactions : The bromine enhances binding to hydrophobic enzyme pockets (e.g., monoamine oxidases), as shown in comparative studies with non-brominated analogs .

Q. What strategies resolve contradictions in reported biological activities of brominated amino alcohols?

- Analytical Framework :

- Comparative SAR Studies : Compare activity data across analogs (e.g., fluorinated vs. brominated derivatives) to identify substituent-specific effects .

- Enantiomeric Purity Checks : Use chiral HPLC to rule out activity discrepancies caused by racemization .

- Computational Docking : Predict binding affinities using software like AutoDock to reconcile in vitro/in vivo data mismatches .

Q. How can computational tools predict synthetic pathways and reaction mechanisms for this compound?

- Workflow :

- Retrosynthesis Planning : Tools like Pistachio or Reaxys identify feasible precursors (e.g., 2-bromobenzaldehyde) and one-step pathways .

- Mechanistic Modeling : DFT calculations (Gaussian 09) optimize transition states for key steps (e.g., reductive amination) .

- Database Mining : PubChem and CAS data validate predicted reaction yields and side products .

属性

IUPAC Name |

(2R)-1-[(2-bromophenyl)methylamino]butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-2-10(14)8-13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJLFOJGQJNGA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNCC1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。